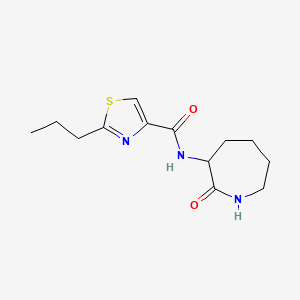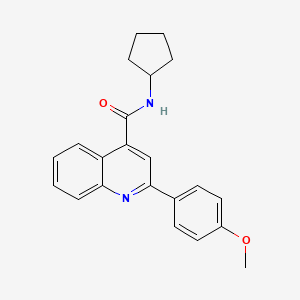![molecular formula C20H27N3O4 B5626514 4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5626514.png)
4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidinones and piperazine derivatives represent a significant area of study within medicinal chemistry, focusing on their synthesis, molecular structure, and potential applications. These compounds have been explored for their various biological activities, including antibacterial properties. However, it's crucial to approach this exploration with an understanding that the specific details may generalize from related compounds due to the specificity of the chemical name provided.
Synthesis Analysis
The synthesis of oxazolidinone and piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks like isoxazoles, phenyl piperazine, and acyl chloride intermediates. Techniques like the Mannich reaction, nucleophilic substitution, and cyclization are common (Kumar et al., 2017; Rajkumar et al., 2014). These methods aim to introduce and modify functional groups in a way that leads to the desired molecular framework.
properties
IUPAC Name |
(4S)-3-[2-oxo-2-[3-oxo-4-(2-phenylethyl)piperazin-1-yl]ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-15(2)17-14-27-20(26)23(17)13-19(25)22-11-10-21(18(24)12-22)9-8-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIFOLYEESHYDX-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5626443.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)
![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)
![N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)

![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)
![3-chloro-4-[(4-fluorophenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626476.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)

![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5626495.png)
![N-[(4-methoxypyridin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5626502.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5626505.png)
